Pralidoxime

Beschreibung

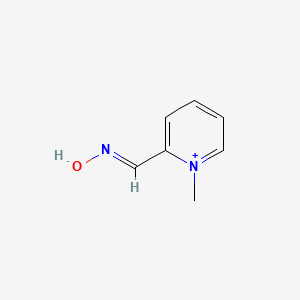

Structure

3D Structure

Eigenschaften

IUPAC Name |

(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-9-5-3-2-4-7(9)6-8-10/h2-6H,1H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKPUQTUERUYQE-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1=CC=CC=C1/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N2O+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1200-55-1 (methyl sulfate), 154-97-2 (mesylate), 21239-05-4 (lactate[1:1]), 3687-33-0 (trichloroacetate), 51-15-0 (chloride), 94-63-3 (iodide) | |

| Record name | Pralidoxime [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006735597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1044144 | |

| Record name | Pralidoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pralidoxime | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.49e-01 g/L | |

| Record name | Pralidoxime | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6735-59-7, 45765-69-3, 25615-00-3 | |

| Record name | Pralidoxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6735-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Z)-(Hydroxyimino)methyl]-1-methylpyridinium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45765-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pralidoxime [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006735597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pralidoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025615003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pralidoxime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00733 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pralidoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(hydroxyimino)methyl]-1-methylpyridinium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.080 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRALIDOXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7MU9UTP52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-PAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8490 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pralidoxime | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

215-225 °C, 215 - 225 °C | |

| Record name | Pralidoxime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00733 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pralidoxime | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014871 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

"history and development of pralidoxime as an antidote"

An In-depth Technical Guide on the History and Development of Pralidoxime as an Antidote

Abstract

This compound, or 2-pyridinium aldoxime methyl chloride (2-PAM), represents a cornerstone in the medical management of organophosphate poisoning. Developed in the mid-20th century, its primary function is to reactivate acetylcholinesterase (AChE), an enzyme critical for nerve function that is inhibited by organophosphorus (OP) agents. This technical guide provides a comprehensive overview of the history, mechanism of action, pivotal experimental data, and developmental trajectory of this compound. It details the biochemical basis of its antidotal properties, summarizes key efficacy data in tabular format, outlines foundational experimental protocols, and uses visualizations to illustrate critical pathways and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of medical countermeasures against chemical agents.

Introduction: The Rise of Organophosphorus Agents and the Need for an Antidote

The 20th century saw the emergence of potent organophosphorus compounds, initially developed as agricultural insecticides and later weaponized as nerve agents like sarin and VX. These agents exert their toxic effects by covalently binding to and inhibiting acetylcholinesterase (AChE). AChE is responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) in synaptic clefts and neuromuscular junctions. Its inhibition leads to an accumulation of ACh, resulting in a cholinergic crisis characterized by symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal distress, emesis (SLUDGE), and ultimately, respiratory failure due to paralysis of the diaphragm and intercostal muscles.

The widespread use and high toxicity of OP agents created an urgent need for effective antidotes. While anticholinergic drugs like atropine could counteract the muscarinic effects of ACh accumulation, they did not address the underlying cause: the inactivated AChE enzyme. This set the stage for the development of a new class of drugs capable of restoring enzyme function.

The Discovery and Early Development of this compound (2-PAM)

The foundational work on this compound was conducted in the 1950s. Recognizing that OP agents form a stable, phosphorylated bond with the serine hydroxyl group in the active site of AChE, researchers sought a nucleophilic agent that could break this bond and regenerate the active enzyme.

Dr. Irwin B. Wilson and his colleagues were instrumental in this effort. They hypothesized that a compound with a quaternary nitrogen atom (to bind to the anionic site of AChE) and a potent nucleophilic group could effectively displace the phosphate group from the enzyme's active site. This led to the synthesis and testing of various pyridinium aldoximes. In 1955, Wilson and Ginsburg first reported the synthesis of this compound (2-PAM) and demonstrated its remarkable ability to reactivate OP-inhibited AChE in vitro. This discovery marked a significant breakthrough in the treatment of nerve agent poisoning. This compound was subsequently approved by the FDA in 1964.

Mechanism of Action: Reversing Acetylcholinesterase Inhibition

The efficacy of this compound lies in its specific molecular structure, which enables it to function as a targeted reactivator of phosphorylated AChE.

The process begins with the binding of the OP agent to the active site of AChE, forming a covalent bond with a serine residue. This phosphorylated enzyme is stable and catalytically inactive. This compound's positively charged quaternary nitrogen in the pyridine ring is drawn to the anionic site of the inhibited enzyme, properly orienting the molecule. The negatively charged oxime group (-CH=N-OH) then acts as a potent nucleophile, attacking the phosphorus atom of the OP moiety. This attack cleaves the bond between the phosphorus atom and the serine residue of the enzyme. The result is a regenerated, functional AChE enzyme and an innocuous phosphonylated oxime complex, which is then released and excreted.

An In-depth Technical Guide on the Core Mechanism of Pralidoxime-Mediated Acetylcholinesterase Reactivation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organophosphate (OP) compounds, a class of highly toxic chemicals used as pesticides and nerve agents, exert their primary toxic effect through the irreversible inhibition of acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis that can be fatal. Pralidoxime (2-pyridinium aldoxime methyl chloride), a quaternary oxime, is a critical component of the therapeutic regimen for OP poisoning, functioning as a reactivator of inhibited AChE. This technical guide provides a comprehensive overview of the molecular mechanism underlying this compound's action, supported by quantitative kinetic data, detailed experimental protocols, and visual representations of the key processes. Understanding these core principles is paramount for the development of more efficacious and broad-spectrum reactivators.

The Molecular Mechanism of this compound-Mediated AChE Reactivation

The catalytic activity of AChE is dependent on a serine residue (Ser203) located within its active site. Organophosphates act as "suicide substrates," phosphorylating this critical serine residue and forming a stable covalent bond that renders the enzyme inactive.[1] This leads to the accumulation of acetylcholine at cholinergic synapses, causing overstimulation of muscarinic and nicotinic receptors.[2]

This compound functions as a nucleophilic catalyst, directly targeting the phosphorus atom of the organophosphate moiety bound to the AChE active site. The mechanism can be dissected into the following key steps:

-

Binding to the Anionic Site: this compound, being a quaternary ammonium compound, possesses a positively charged pyridinium ring. This allows it to bind to the peripheral anionic site of the AChE enzyme, positioning the oxime group in close proximity to the phosphorylated serine residue.[2]

-

Nucleophilic Attack: The deprotonated oxime group (-C=N-O⁻) of this compound acts as a potent nucleophile. It launches a nucleophilic attack on the electrophilic phosphorus atom of the organophosphate.[3]

-

Formation of a Phosphorylated Oxime: This attack results in the formation of a transient intermediate, followed by the cleavage of the bond between the phosphorus atom and the serine residue of AChE. A phosphorylated oxime is formed, and the active site of AChE is regenerated.[4]

-

Dissociation and Restoration of Function: The phosphorylated oxime, being a relatively stable and less toxic compound, dissociates from the active site, leaving behind a functional acetylcholinesterase enzyme capable of hydrolyzing acetylcholine.

This reactivation process is a time-dependent and concentration-dependent phenomenon, influenced by several factors including the chemical structure of the inhibiting organophosphate, the specific oxime used, and the source of the AChE.

A critical competing reaction is the process of "aging." This is a time-dependent dealkylation of the phosphorylated enzyme, which results in a negatively charged phosphoryl group that is resistant to nucleophilic attack by oximes, leading to irreversible inhibition. The rate of aging is highly dependent on the specific organophosphate; for example, soman-inhibited AChE ages within minutes, while VX-inhibited AChE ages much more slowly. This underscores the critical importance of administering this compound as soon as possible following organophosphate exposure.

Quantitative Data on this compound-Mediated Reactivation

The efficacy of this compound can be quantified by several kinetic parameters, including the reactivation rate constant (k_r), the dissociation constant of the inhibited enzyme-oxime complex (K_D), and the second-order reactivation rate constant (k_r2). The following tables summarize available in vitro data for the reactivation of AChE inhibited by various organophosphates.

Table 1: Percentage of In Vitro Reactivation of Organophosphate-Inhibited Rat Brain Acetylcholinesterase by this compound

| Organophosphate Inhibitor | This compound Concentration (M) | % Reactivation |

| Paraoxon | 10⁻⁵ | 0 |

| 10⁻³ | 20.1 | |

| Chlorpyrifos | 10⁻⁵ | 0 |

| 10⁻³ | 15.4 | |

| Russian VX | 10⁻⁵ | 0 |

| 10⁻³ | 10.2 | |

| VX | 10⁻⁵ | 0 |

| 10⁻³ | 8.7 | |

| Sarin | 10⁻⁵ | 0 |

| 10⁻³ | 5.2 | |

| Soman | 10⁻⁵ | 0 |

| 10⁻³ | 0 | |

| Tabun | 10⁻⁵ | 0 |

| 10⁻³ | 0 | |

| Cyclosarin | 10⁻⁵ | 0 |

| 10⁻³ | 0 |

Data obtained after 10 minutes of reactivation at 25°C, pH 8.0.

Table 2: Kinetic Parameters for the Reactivation of Sarin-Inhibited Human Acetylcholinesterase by Various Oximes

| Oxime | K_D (µM) | k_r (min⁻¹) | k_r2 (M⁻¹min⁻¹) |

| This compound | 340 ± 110 | 0.015 ± 0.002 | 44 |

| Obidoxime | 110 ± 30 | 0.027 ± 0.003 | 245 |

| HI-6 | 130 ± 40 | 0.045 ± 0.005 | 346 |

| K033 | 120 ± 30 | 0.051 ± 0.006 | 425 |

Values are presented as mean ± S.E.M.

Table 3: Reactivation of Tabun-Inhibited Human Erythrocyte Acetylcholinesterase by Various Oximes

| Oxime (Concentration) | % Reactivation |

| This compound (10 µM) | ~5% |

| This compound (30 µM) | ~5% |

| Obidoxime (10 µM) | ~20% |

| Obidoxime (30 µM) | ~20% |

| HI-6 (10 µM) | ~5% |

| HI-6 (30 µM) | ~5% |

| HLö 7 (10 µM) | ~20% |

| HLö 7 (30 µM) | ~20% |

Reactivation measured after 60 minutes.

Experimental Protocols

Determination of Acetylcholinesterase Activity and its Reactivation (Ellman's Method)

The most widely used method for measuring AChE activity is the spectrophotometric assay developed by Ellman and colleagues. This assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE, which produces thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm.

Materials:

-

0.1 M Sodium Phosphate Buffer, pH 8.0

-

10 mM DTNB solution in phosphate buffer

-

14 mM Acetylthiocholine Iodide (ATCI) solution in deionized water (prepare fresh)

-

Purified acetylcholinesterase or tissue homogenate (e.g., red blood cell ghosts, brain homogenate)

-

Organophosphate inhibitor solution

-

This compound solution

-

96-well microplate

-

Microplate reader capable of kinetic measurements at 412 nm

Protocol for AChE Inhibition and Reactivation Assay:

-

Enzyme Inhibition:

-

Incubate a known concentration of AChE with the desired concentration of the organophosphate inhibitor in phosphate buffer for a specific duration (e.g., 30 minutes) at a controlled temperature (e.g., 25°C or 37°C) to achieve a high level of inhibition (e.g., >95%).

-

-

Reactivation:

-

To the inhibited enzyme solution, add the this compound solution to the desired final concentration.

-

Incubate the mixture for a defined period (e.g., 10, 30, or 60 minutes) at a controlled temperature.

-

-

Measurement of AChE Activity:

-

In a 96-well plate, set up the following reactions in triplicate:

-

Control (100% activity): Phosphate buffer, AChE solution, and DTNB solution.

-

Inhibited Control: Phosphate buffer, inhibited AChE solution, and DTNB solution.

-

Reactivated Sample: Phosphate buffer, reactivated AChE sample, and DTNB solution.

-

-

Initiate the enzymatic reaction by adding the ATCI solution to all wells.

-

Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).

-

-

Calculation of % Reactivation:

-

Determine the rate of change in absorbance (ΔAbs/min) for each sample.

-

Calculate the percentage of reactivation using the following formula: % Reactivation = [(Rate of Reactivated Sample - Rate of Inhibited Control) / (Rate of Control - Rate of Inhibited Control)] x 100

-

Determination of Kinetic Constants for Reactivation (k_r, K_D, and k_r2)

To determine the kinetic parameters of reactivation, the assay described in 3.1 is performed with varying concentrations of this compound.

-

Follow the protocol for AChE inhibition as described above.

-

Perform the reactivation step with a range of this compound concentrations.

-

Measure the initial rate of reactivation (v₀) for each this compound concentration.

-

The data can be fitted to the Michaelis-Menten equation for reactivation:

-

v₀ = (k_r * [E_i] * [Oxime]) / (K_D + [Oxime])

-

Where:

-

v₀ is the initial rate of reactivation

-

k_r is the maximal reactivation rate constant

-

[E_i] is the concentration of the inhibited enzyme

-

[Oxime] is the concentration of this compound

-

K_D is the dissociation constant of the inhibited enzyme-oxime complex

-

-

-

The second-order rate constant (k_r2), which represents the overall reactivation efficiency at low oxime concentrations, can be calculated as:

-

k_r2 = k_r / K_D

-

Determination of the Aging Half-Life (t₁/₂)

The rate of aging can be determined by measuring the decrease in the ability of this compound to reactivate the inhibited enzyme over time.

-

Inhibit the AChE with the organophosphate as described in 3.1.

-

At various time points after inhibition (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the inhibited enzyme solution.

-

To each aliquot, add a saturating concentration of this compound to initiate reactivation.

-

Measure the AChE activity of each reactivated sample using the Ellman's method.

-

Plot the percentage of reactivatable enzyme as a function of the time of aging (the time between inhibition and the addition of this compound).

-

The data can be fitted to a first-order decay curve to determine the aging rate constant (k_a) and the aging half-life (t₁/₂ = 0.693 / k_a).

Visualizing the Core Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Caption: AChE Inhibition and this compound-Mediated Reactivation Pathway.

Caption: General Experimental Workflow for In Vitro Reactivation Studies.

Conclusion and Future Directions

This compound remains a cornerstone in the treatment of organophosphate poisoning, effectively reactivating inhibited acetylcholinesterase through a well-defined nucleophilic mechanism. However, its efficacy is limited by factors such as the specific organophosphate involved and the rapid onset of aging for certain nerve agents. The quantitative data and experimental protocols presented in this guide provide a foundational understanding for researchers in this field.

Future research should focus on the development of novel oximes with broader spectrums of activity, improved blood-brain barrier penetration to address central nervous system effects, and greater resistance to the aging process. A thorough understanding of the structure-activity relationships governing the interaction between organophosphates, AChE, and reactivators is essential for the rational design of next-generation antidotes. The methodologies outlined herein serve as critical tools for the evaluation and validation of these future therapeutic candidates.

References

- 1. VX (nerve agent) - Wikipedia [en.wikipedia.org]

- 2. litfl.com [litfl.com]

- 3. Reactivation of VX-Inhibited Human Acetylcholinesterase by Deprotonated this compound. A Complementary Quantum Mechanical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

Pralidoxime Chloride: A Comprehensive Biochemical Profile for the Research Professional

An In-depth Technical Guide

Abstract

Pralidoxime chloride (2-PAM) is a critical antidote for organophosphate poisoning, functioning as a cholinesterase reactivator. This technical guide provides a comprehensive overview of the biochemical properties of this compound chloride, tailored for researchers, scientists, and drug development professionals. It delves into its mechanism of action, physicochemical characteristics, pharmacokinetic profile, and toxicological data. Detailed experimental protocols for key assays and a stability-indicating analytical method are provided to facilitate further research and development. Visualizations of the mechanism of action, an experimental workflow, and a synthesis pathway are presented to enhance understanding of its biochemical and functional attributes.

Introduction

Organophosphate (OP) compounds, widely used as pesticides and developed as nerve agents, pose a significant public health threat due to their irreversible inhibition of acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis characterized by a range of symptoms, including muscle weakness, respiratory distress, and potentially death.[1] this compound chloride, a quaternary ammonium oxime, is a cornerstone in the treatment of OP poisoning.[1] It acts by reactivating the phosphorylated AChE, thereby restoring normal synaptic function.[1] This document serves as a detailed technical resource on the core biochemical properties of this compound chloride.

Physicochemical and Toxicological Properties

A thorough understanding of the physicochemical and toxicological properties of this compound chloride is fundamental for its application in research and drug development.

Physicochemical Properties

This compound chloride is a white to pale-yellow crystalline powder that is odorless and highly soluble in water.[2] Its key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound Chloride

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉ClN₂O | [1] |

| Molecular Weight | 172.61 g/mol | |

| Melting Point | 215-225 °C (with decomposition) | |

| pKa | 7.8 - 8.0 | |

| Water Solubility | 65.5 g/100 mL (at 25 °C) | |

| Partition Coefficient (LogP) | -3.0 to 1.564 | |

| Appearance | White, nonhygroscopic, crystalline powder |

Toxicological Data

The toxicological profile of this compound chloride is well-characterized, with acute toxicity varying by route of administration and animal model. Key LD₅₀ values are presented in Table 2.

Table 2: Acute Toxicity of this compound Chloride

| Animal Model | Route of Administration | LD₅₀ | Reference(s) |

| Mouse | Intravenous (i.v.) | 115 - 122 mg/kg | |

| Mouse | Intraperitoneal (i.p.) | 155 - 216 mg/kg | |

| Mouse | Oral | 3700 - 4100 mg/kg | |

| Rat | Intravenous (i.v.) | 96 - 150 mg/kg | |

| Rat | Intraperitoneal (i.p.) | 262 mg/kg | |

| Rabbit | Intravenous (i.v.) | 95 mg/kg |

Mechanism of Action: Acetylcholinesterase Reactivation

The primary biochemical function of this compound chloride is the reactivation of acetylcholinesterase that has been inhibited by organophosphates.

The Process of Inhibition and Reactivation

Organophosphates phosphorylate a serine residue in the active site of AChE, rendering the enzyme inactive. This compound, with its nucleophilic oxime group, attacks the phosphorus atom of the organophosphate, forming a transient intermediate. This intermediate then cleaves the bond between the organophosphate and the enzyme, regenerating active AChE and forming a phosphorylated oxime that is subsequently released.

The "Aging" Phenomenon

A critical factor in the efficacy of this compound is the "aging" of the phosphorylated AChE. This process involves the dealkylation of the organophosphate-enzyme conjugate, which strengthens the bond and makes the enzyme resistant to reactivation by oximes. Therefore, the timely administration of this compound chloride is crucial for effective treatment.

Pharmacokinetics

The pharmacokinetic profile of this compound chloride is characterized by rapid distribution and excretion. A summary of key pharmacokinetic parameters in humans is provided in Table 3.

Table 3: Human Pharmacokinetic Parameters of this compound Chloride (Intravenous Administration)

| Parameter | Value | Reference(s) |

| Half-life (t½) | 74 - 77 minutes | |

| Volume of Distribution (Vd) | 0.6 - 2.7 L/kg | |

| Protein Binding | Not bound to plasma proteins | |

| Metabolism | Partially metabolized by the liver | |

| Excretion | Primarily excreted unchanged in the urine | |

| Minimum Therapeutic Concentration | 4 µg/mL |

Note: Pharmacokinetic parameters can vary depending on the patient's clinical condition, such as renal function and the severity of poisoning.

Experimental Protocols

Synthesis of this compound Chloride

The synthesis of this compound chloride is typically a two-step process starting from pyridine-2-carboxaldehyde.

Protocol:

-

Step 1: Synthesis of Pyridine-2-aldoxime. To a solution of pyridine-2-carboxaldehyde in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide) to neutralize the acid. The reaction mixture is typically stirred at room temperature. The resulting pyridine-2-aldoxime can be isolated by extraction and purified by recrystallization.

-

Step 2: Synthesis of this compound Iodide. The pyridine-2-aldoxime is then alkylated using methyl iodide in a suitable solvent such as acetone or acetonitrile. The reaction is usually carried out at reflux temperature. The product, this compound iodide, precipitates from the solution upon cooling and can be collected by filtration.

-

Step 3: Conversion to this compound Chloride. this compound iodide is converted to the chloride salt through an anion exchange process. This can be achieved by treating a solution of this compound iodide with a source of chloride ions, such as by passing it through an anion-exchange resin in the chloride form, or by reaction with hydrochloric acid. The final product, this compound chloride, is then isolated and purified.

Acetylcholinesterase Reactivation Assay (Ellman's Method)

This protocol describes an in vitro assay to determine the ability of this compound chloride to reactivate organophosphate-inhibited acetylcholinesterase.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Organophosphate inhibitor (e.g., paraoxon)

-

This compound chloride

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Acetylthiocholine iodide (ATCI)

-

Phosphate buffer (pH 7.4)

-

Microplate reader

Protocol:

-

Enzyme Inhibition: Incubate a solution of AChE with the organophosphate inhibitor in phosphate buffer for a specified time (e.g., 30 minutes) to achieve significant inhibition.

-

Reactivation: Add a solution of this compound chloride at various concentrations to the inhibited enzyme solution and incubate for a defined period (e.g., 10-30 minutes).

-

Colorimetric Reaction: To initiate the measurement of enzyme activity, add DTNB and the substrate, ATCI, to the wells of a microplate containing the enzyme solutions.

-

Measurement: Immediately measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

-

Calculation: The percentage of reactivation is calculated by comparing the rate of the this compound-treated inhibited enzyme to the rate of the uninhibited enzyme.

Stability-Indicating HPLC Method

This protocol outlines a high-performance liquid chromatography (HPLC) method for the determination of this compound chloride and its degradation products, making it suitable for stability studies.

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent like tetraethylammonium chloride) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Typically 1.0 mL/min

-

Detection: UV absorbance at a specified wavelength (e.g., 270 nm)

-

Temperature: Ambient or controlled (e.g., 30 °C)

Protocol:

-

Standard and Sample Preparation: Prepare standard solutions of this compound chloride and any known degradation products in a suitable diluent (e.g., mobile phase). Prepare samples by dissolving the drug product in the diluent to a known concentration.

-

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, subject this compound chloride solutions to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, according to ICH guidelines.

-

Chromatographic Analysis: Inject the standard solutions, stressed samples, and unstressed samples into the HPLC system.

-

Data Analysis: Identify and quantify the peaks corresponding to this compound chloride and its degradation products by comparing their retention times and peak areas to those of the standards. The method is considered stability-indicating if the degradation products are well-resolved from the parent drug and from each other.

Conclusion

This compound chloride remains a vital therapeutic agent in the management of organophosphate poisoning. A comprehensive understanding of its biochemical properties, as detailed in this guide, is essential for its effective use and for the development of new and improved cholinesterase reactivators. The provided data and protocols offer a solid foundation for researchers and drug development professionals working in this critical area of toxicology and pharmacology. Further research may focus on enhancing the blood-brain barrier penetration of this compound and overcoming the challenge of "aging" in inhibited acetylcholinesterase.

References

Early In Vitro Efficacy of Pralidoxime: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pralidoxime (2-pyridine aldoxime methiodide, 2-PAM) emerged in the mid-20th century as a groundbreaking therapeutic agent for organophosphate poisoning. Its development was a pivotal moment in the quest for effective antidotes to the potent anticholinesterase activity of these compounds. This technical guide delves into the core of the early in vitro studies that established the efficacy of this compound as a reactivator of organophosphate-inhibited acetylcholinesterase (AChE). The foundational work of researchers such as Wilson, Ginsburg, and Hobbiger laid the critical groundwork for its clinical application and spurred decades of further research into more effective oxime reactivators. This document summarizes the key findings, experimental methodologies, and mechanistic understanding from these pioneering investigations.

Core Concepts of this compound's Action

Organophosphorus compounds exert their toxicity by phosphorylating the serine residue in the active site of acetylcholinesterase, rendering the enzyme inactive. This leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis. This compound functions as a nucleophilic agent that directly attacks the phosphorus atom of the organophosphate moiety attached to the AChE active site. This action displaces the organophosphate from the enzyme, thereby regenerating its catalytic function.

Foundational In Vitro Studies

The initial in vitro evidence for the efficacy of this compound was established in the mid-1950s. These seminal studies provided the first quantitative data on the reactivation of inhibited acetylcholinesterase by this novel oxime.

Wilson and Ginsburg (1955): The First Demonstration

The pioneering work by Wilson and Ginsburg in 1955 was the first to demonstrate the remarkable ability of this compound to reactivate AChE inhibited by organophosphates. Their research, published in Biochimica et Biophysica Acta, showed that 2-pyridine aldoxime methiodide was a potent reactivator of purified electric eel acetylcholinesterase that had been inhibited by tetraethyl pyrophosphate (TEPP) and diisopropylfluorophosphate (DFP). This study was instrumental in highlighting the therapeutic potential of oximes.

Hobbiger (1956): Reactivation in Mammalian Enzymes

Building upon the initial findings, Hobbiger's 1956 study published in the British Journal of Pharmacology and Chemotherapy extended the in vitro investigation to mammalian acetylcholinesterase. This research demonstrated the successful reactivation of phosphorylated human and bovine acetylcholinesterase by this compound, providing crucial evidence that the efficacy of this compound was not limited to non-mammalian enzyme sources and was directly relevant to human toxicology.

Quantitative Data from Early Studies

Table 1: Summary of this compound Efficacy against TEPP-Inhibited Acetylcholinesterase (circa 1955)

| Enzyme Source | Organophosphate Inhibitor | This compound Concentration | Observed Reactivation |

| Purified Electric Eel AChE | Tetraethyl pyrophosphate (TEPP) | Not specified in abstracts | Significant |

Table 2: Summary of this compound Efficacy against DFP-Inhibited Acetylcholinesterase (circa 1955)

| Enzyme Source | Organophosphate Inhibitor | This compound Concentration | Observed Reactivation |

| Purified Electric Eel AChE | Diisopropylfluorophosphate (DFP) | Not specified in abstracts | Significant |

Table 3: Summary of this compound Efficacy against Phosphorylated Mammalian Acetylcholinesterase (circa 1956)

| Enzyme Source | Nature of Inhibition | This compound Concentration | Observed Reactivation |

| Human Acetylcholinesterase | Phosphorylated | Not specified in abstracts | Demonstrated |

| Bovine Acetylcholinesterase | Phosphorylated | Not specified in abstracts | Demonstrated |

Experimental Protocols of Early In Vitro Assays

The precise, detailed experimental protocols from the original 1950s publications are not available for direct reproduction. However, based on the common methodologies of that era and descriptions in later publications, a general outline of the experimental workflow can be inferred.

A typical in vitro reactivation assay in the 1950s would have involved the following key steps:

-

Enzyme Preparation:

-

Purification of acetylcholinesterase from a source such as the electric organ of the eel (Electrophorus electricus) or from mammalian sources like bovine or human red blood cells.

-

Preparation of a buffered solution of the purified enzyme at a known concentration.

-

-

Inhibition of Acetylcholinesterase:

-

Incubation of the purified AChE with a specific organophosphate inhibitor (e.g., TEPP or DFP) at a concentration sufficient to cause significant inhibition of enzyme activity.

-

The incubation period would be sufficient to allow for the phosphorylation of the enzyme's active site.

-

-

Reactivation with this compound:

-

Addition of this compound at various concentrations to the solution containing the inhibited enzyme.

-

Incubation of the mixture for a defined period to allow for the reactivation process to occur.

-

-

Measurement of Acetylcholinesterase Activity:

-

Assaying the activity of the acetylcholinesterase at different time points after the addition of this compound.

-

The most common method for measuring AChE activity at the time was the manometric method, which measures the production of acid from the hydrolysis of acetylcholine. Later, colorimetric methods, such as the Ellman assay, became more prevalent.

-

The rate of acetylcholine hydrolysis would be compared to that of the uninhibited enzyme and the inhibited enzyme without the addition of the reactivator.

-

Visualizing the Experimental Workflow and Mechanism

To better illustrate the logical flow of these early in vitro experiments and the underlying mechanism of this compound action, the following diagrams are provided in the DOT language for Graphviz.

Caption: General workflow for early in vitro studies of this compound efficacy.

Caption: Mechanism of this compound-mediated reactivation of inhibited AChE.

Conclusion

The early in vitro studies on this compound efficacy, spearheaded by the work of Wilson, Ginsburg, and Hobbiger, were pivotal in establishing the scientific basis for its use as an antidote for organophosphate poisoning. These foundational experiments, though lacking the sophisticated techniques of modern pharmacology, provided clear and compelling evidence of this compound's ability to reactivate inhibited acetylcholinesterase from both non-mammalian and mammalian sources. The principles of their experimental design and the fundamental mechanism of action they elucidated remain central to the field of toxicology and the ongoing development of more advanced cholinesterase reactivators. This guide serves as a testament to the enduring impact of their pioneering research.

"exploratory research on pralidoxime's effects on the central nervous system"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pralidoxime (2-pyridine aldoxime methyl chloride) is a critical antidote for organophosphate (OP) nerve agent and pesticide poisoning. Its primary mechanism of action is the reactivation of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Organophosphates inhibit AChE, leading to an accumulation of acetylcholine and a subsequent cholinergic crisis. While this compound is effective in reversing the effects of OP poisoning in the peripheral nervous system, its impact on the central nervous system (CNS) has been a subject of extensive research and debate. This technical guide provides an in-depth exploration of the current understanding of this compound's effects on the CNS, with a focus on its pharmacokinetics, pharmacodynamics, and the experimental methodologies used to elucidate these properties.

Introduction

Organophosphate poisoning is a global health concern, resulting in hundreds of thousands of deaths annually. The toxicity of OPs stems from their ability to irreversibly inhibit acetylchol-inesterase (AChE), leading to an overstimulation of cholinergic receptors in both the peripheral and central nervous systems.[1] The standard treatment regimen for OP poisoning includes an antimuscarinic agent like atropine and an AChE reactivator, most commonly this compound.[2] Atropine alleviates the muscarinic effects of acetylcholine accumulation, but it does not address the underlying cause of AChE inhibition or the nicotinic effects, such as muscle fasciculations and paralysis. This compound, on the other hand, functions by nucleophilically attacking the phosphorus atom of the OP bound to the AChE active site, thereby displacing the inhibitor and restoring enzyme function.[3]

A major limitation of this compound's therapeutic efficacy is its poor penetration of the blood-brain barrier (BBB).[4][5] As a quaternary ammonium oxime, this compound is a hydrophilic molecule with limited ability to diffuse across the lipophilic endothelial cells of the BBB. This has significant implications for its ability to counteract the CNS effects of OP poisoning, which can include seizures, respiratory depression, and long-term neurological damage. This guide will delve into the experimental evidence detailing the extent of this compound's CNS penetration and its subsequent effects.

Pharmacokinetics: Blood-Brain Barrier Penetration

The ability of this compound to enter the CNS is a critical determinant of its central therapeutic effects. Several studies have employed various techniques to quantify its BBB penetration.

In Vivo Microdialysis Studies in Animal Models

In vivo microdialysis is a powerful technique for sampling the extracellular fluid of the brain in awake animals, providing a direct measure of drug concentrations in the CNS. A study utilizing in vivo microdialysis in rats demonstrated that this compound does cross the BBB, albeit to a limited extent. Following intravenous administration, the mean BBB penetration of this compound was found to be approximately 10%.

Cerebrospinal Fluid (CSF) and Brain Tissue Analysis

Direct measurement of this compound concentrations in the CSF and brain homogenates of animal models provides further insight into its CNS distribution. Studies in rats have quantified this compound levels in these compartments following systemic administration.

| Parameter | Serum | Brain | CSF |

| Calibration Range (µg/mL) | 0.3 - 200 | 0.3 - 7 | 0.1 - 7 |

Caption: Calibration ranges for the quantification of this compound in different biological matrices from rats.

In Vitro Blood-Brain Barrier Models

In vitro models, such as transwell permeability assays using Madin-Darby Canine Kidney (MDCK) cells, are commonly used to predict the BBB permeability of compounds. These studies have consistently shown low permeability for this compound.

| Cell Line | This compound Concentration (µM) | Permeability (cm/s) |

| MDCKII | 10 | ~2 x 10-6 |

| MDCKII-MDR1 | 10 | ~2 x 10-6 |

| MDCKII-FLuc-ABCG2 | 10 | ~0.83 x 10-6 |

| BC1-hBMECs | Not specified | ~1 x 10-6 |

Caption: Permeability of this compound across different in vitro models of the blood-brain barrier.

These findings suggest that this compound is not a substrate for the common efflux pumps P-gp (MDR1) or BCRP (ABCG2), which are known to transport various xenobiotics out of the brain.

Pharmacodynamics: Acetylcholinesterase Reactivation in the CNS

Despite its limited penetration, the small fraction of this compound that enters the CNS can exert a therapeutic effect by reactivating inhibited AChE.

In Vitro Reactivation in Brain Homogenates

Studies using rat brain homogenates have demonstrated that this compound can reactivate AChE inhibited by various OPs. However, the reactivation efficacy is dependent on the concentration of this compound and the specific organophosphate.

| Organophosphate | This compound Concentration (M) | % Reactivation |

| Paraoxon | 10-3 | Sufficient |

| Chlorpyrifos | 10-3 | Sufficient |

| Russian VX | 10-3 | Sufficient |

| VX | 10-3 | Sufficient |

| Sarin | 10-3 | Sufficient |

| Various OPs | 10-5 | Insufficient |

Caption: In vitro reactivation of organophosphate-inhibited acetylcholinesterase in rat brain homogenate by this compound.

These results indicate that therapeutically relevant concentrations of this compound (around 10-5 M) may not be sufficient for significant AChE reactivation in the CNS.

In Vivo Reactivation and Neuroprotection

Recent advancements in drug delivery systems, such as the use of nanoparticles, have shown promise in enhancing the CNS penetration of this compound and improving its neuroprotective effects. In a mouse model of paraoxon poisoning, a nanocomplex formulation of this compound (scL-2PAM) demonstrated superior efficacy in reactivating brain AChE compared to unencapsulated this compound.

| Treatment Group | Brain AChE Activity (% of naive) |

| Paraoxon only (1 hour post-exposure) | ~8% |

| Paraoxon + free 2-PAM (2 hours post-exposure) | No significant increase |

| Paraoxon + scL-2PAM (2 hours post-exposure) | Statistically significant increase |

Caption: Reactivation of brain acetylcholinesterase in paraoxon-exposed mice with free and nanocomplex-formulated this compound.

This enhanced CNS delivery also correlated with improved survival rates in mice exposed to lethal doses of paraoxon.

Central Nervous System Side Effects

In healthy volunteers receiving high doses of this compound, CNS side effects such as dizziness, diplopia, and headache have been reported. However, these symptoms are difficult to distinguish from the neurological manifestations of organophosphate poisoning itself in a clinical setting.

Signaling Pathways and Broader CNS Effects

The primary mechanism of this compound is direct AChE reactivation. There is limited evidence to suggest that this compound directly modulates other CNS signaling pathways. However, by alleviating the cholinergic crisis, it may indirectly influence pathways related to neuroinflammation and excitotoxicity, which are known to be activated in response to organophosphate-induced neuronal damage. The sustained neuronal depolarization caused by acetylcholine accumulation leads to excessive calcium influx, triggering excitotoxic cascades and subsequent neuroinflammation. While this compound's role is not to interfere with these pathways directly, its ability to restore cholinergic homeostasis is the first critical step in mitigating these downstream damaging effects.

Experimental Protocols

In Vivo Microdialysis in Rats

This protocol provides a general outline for performing in vivo microdialysis to measure this compound concentrations in the rat brain.

Caption: Experimental workflow for in vivo microdialysis of this compound in rats.

Protocol Steps:

-

Probe Construction and Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum) of an anesthetized rat.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid at a low flow rate.

-

Drug Administration: this compound is administered intravenously at various doses.

-

Sample Collection: Dialysate samples are collected at regular intervals.

-

Analysis: The concentration of this compound in the dialysate is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

In Vitro Transwell Permeability Assay

This protocol describes the use of a transwell system to assess the permeability of this compound across a cell monolayer, simulating the BBB.

Caption: Workflow for in vitro transwell permeability assay of this compound.

Protocol Steps:

-

Cell Culture: MDCK cells are seeded onto the porous membrane of a transwell insert and cultured until a confluent monolayer is formed.

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the permeability of a low-permeability marker, such as Lucifer yellow.

-

Permeability Measurement: this compound is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber at various time points.

-

Quantification: The concentration of this compound in the basolateral samples is determined by a sensitive analytical method like liquid chromatography-mass spectrometry (LC-MS).

In Vitro Acetylcholinesterase Reactivation Assay

This protocol outlines the procedure for measuring the reactivation of OP-inhibited AChE by this compound in brain tissue homogenate.

Caption: Protocol for in vitro AChE reactivation assay with this compound.

Protocol Steps:

-

Tissue Preparation: Rat brain tissue is homogenized in a suitable buffer.

-

Enzyme Inhibition: The brain homogenate is incubated with a specific organophosphate to achieve a high level of AChE inhibition.

-

Reactivation: this compound is added to the inhibited enzyme preparation and incubated for a set period.

-

Activity Measurement: The remaining AChE activity is measured using a colorimetric method, such as the Ellman assay, which quantifies the product of acetylcholine hydrolysis.

-

Calculation: The percentage of reactivation is calculated by comparing the activity in the this compound-treated sample to that of the uninhibited and inhibited controls.

Conclusion and Future Directions

Exploratory research has established that this compound has limited but measurable access to the central nervous system. While its primary therapeutic benefit in organophosphate poisoning lies in reactivating peripheral acetylcholinesterase, its ability to reactivate the enzyme in the brain, even to a small extent, may contribute to mitigating the severe neurological consequences of OP exposure. The development of novel drug delivery strategies, such as nanoformulations, holds significant promise for enhancing the CNS bioavailability of this compound and improving its neuroprotective effects. Future research should continue to focus on these delivery systems and further elucidate the dose-response relationship of this compound in the CNS for various organophosphates. A deeper understanding of the interplay between AChE reactivation and downstream signaling pathways in the brain will be crucial for the development of more effective and comprehensive treatments for organophosphate poisoning.

References

- 1. Nanoparticles Loaded with this compound Wrapped in Tumor Cell Membranes: A New Strategy to Counteract the Central Nervous System Effects of Organophosphate Poisoning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 3. litfl.com [litfl.com]

- 4. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Pralidoxime's Role in Preventing the 'Aging' of Phosphorylated Cholinesterase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organophosphate (OP) compounds, a class of highly toxic chemicals used as pesticides and nerve agents, exert their primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in a cholinergic crisis that can be fatal. The initial phosphorylation of AChE by an OP is a reversible process. However, this phosphorylated enzyme can undergo a time-dependent dealkylation process known as "aging," which results in a non-reactivatable form of the enzyme. Pralidoxime (2-pyridine aldoxime methyl chloride), an oxime-based nucleophilic agent, plays a crucial role as an antidote by reactivating the phosphorylated AChE before aging occurs. This technical guide provides an in-depth analysis of the molecular mechanisms underlying AChE inhibition, aging, and the pivotal role of this compound in preventing this irreversible inactivation. It includes a compilation of quantitative data on this compound's efficacy, detailed experimental protocols for studying these processes, and visual representations of the key pathways and workflows.

The Molecular Ballet of Cholinesterase Inhibition and the Onset of Aging

The catalytic cycle of acetylcholinesterase involves the hydrolysis of acetylcholine into choline and acetic acid. Organophosphates disrupt this cycle by phosphorylating a critical serine residue within the enzyme's active site, forming a stable covalent bond.[1] This initial OP-AChE conjugate is, in principle, susceptible to reactivation.

However, the stability of this conjugate can be further reinforced through "aging." This process involves the cleavage of an alkyl group from the phosphorus atom of the organophosphate, leaving a negatively charged phosphonyl adduct.[2] This structural change strengthens the bond between the organophosphate and the enzyme, rendering it resistant to reactivation by standard oxime antidotes.[2] The rate of aging is highly dependent on the specific organophosphate compound. For instance, the half-life for the aging of acetylcholinesterase after exposure to dimethylphosphorylating agents like malathion is approximately 3.7 hours.[3] In contrast, diethylphosphorylating agents such as parathion exhibit a much longer aging half-life, averaging around 33 hours.[3] This time-dependent nature of aging underscores the critical window of opportunity for effective therapeutic intervention.

This compound: A Nucleophilic Rescuer

This compound's primary mechanism of action is the nucleophilic reactivation of phosphorylated AChE. The oxime group of this compound attacks the phosphorus atom of the organophosphate, displacing it from the serine residue and thereby regenerating the active enzyme. This action is most effective when administered before the aging process is complete. Once the enzyme has aged, this compound is largely ineffective.

The efficacy of this compound varies significantly depending on the specific organophosphate inhibitor. While it shows efficacy against nerve agents like sarin and VX, it is less effective against others such as soman, which induces very rapid aging.

Quantitative Analysis of this compound Efficacy and Cholinesterase Aging

The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a comparative overview of this compound's reactivation potential and the kinetics of cholinesterase aging.

Table 1: In Vitro Reactivation of Organophosphate-Inhibited Acetylcholinesterase by this compound

| Organophosphate | Enzyme Source | This compound Concentration | Reactivation (%) | Reference |

| Paraoxon | Rat Brain Homogenate | 10⁻³ M | >25 | |

| Chlorpyrifos | Rat Brain Homogenate | 10⁻³ M | ~20 | |

| Russian VX | Rat Brain Homogenate | 10⁻³ M | ~40 | |

| VX | Rat Brain Homogenate | 10⁻³ M | >25 | |

| Sarin | Rat Brain Homogenate | 10⁻³ M | ~30 | |

| NEMP | hrAChE | 10 µM | > 2-PAM | |

| NIMP | hrAChE | 10 µM | > 2-PAM | |

| NEDPA | hrAChE | 10 µM | > 2-PAM | |

| POX | hrAChE | 10 µM | > 2-PAM | |

| Paraoxon | Human BuChE | 100 µM | ~50 | |

| Parathion | Human BuChE | 100 µM | ~50 |

*hrAChE: human recombinant Acetylcholinesterase; NEMP: O-ethyl N,N-dimethylphosphoramidocyanidate; NIMP: O-isopropyl N,N-dimethylphosphoramidocyanidate; NEDPA: O-ethyl S-[2-(diethylamino)ethyl] methylphosphonothioate; POX: Paraoxon. Data for NEMP, NIMP, NEDPA, and POX are in comparison to standard this compound (2-PAM), with halogenated derivatives showing superior reactivation.

Table 2: Aging Half-Life (t₁/₂) of Organophosphate-Inhibited Cholinesterase

| Organophosphate | Enzyme Source | Temperature (°C) | Aging Half-Life (hours) | Reference |

| Dimethyl OPs (e.g., Malathion) | Human Acetylcholinesterase | - | 3.7 | |

| Diethyl OPs (e.g., Parathion) | Human Acetylcholinesterase | - | 33 | |

| Echothiophate | Human Butyrylcholinesterase | - | 7.2 ± 0.7 | |

| VX | Human Erythrocyte AChE | - | 36 - 138 | |

| Methyl paraoxon | Earthworm (E. fetida) ChE | 25 | 21.0 | |

| Dichlorvos | Earthworm (E. fetida) ChE | 25 | 77.0 | |

| Chlorpyrifos oxon | Earthworm (E. fetida) ChE | 25 | 115.5 | |

| Methyl paraoxon | Earthworm (L. terrestris) ChE | 25 | 30.1 | |

| Dichlorvos | Earthworm (L. terrestris) ChE | 25 | 86.6 | |

| Chlorpyrifos oxon | Earthworm (L. terrestris) ChE | 25 | 190.0 |

Detailed Experimental Protocols

Measurement of Cholinesterase Activity using the Ellman Method

This protocol is a standard colorimetric assay for determining cholinesterase activity.

Principle: Acetylthiocholine (ATC) is hydrolyzed by cholinesterase to produce thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion with a maximum absorbance at 412 nm. The rate of TNB production is proportional to the cholinesterase activity.

Reagents:

-

0.1 M Phosphate Buffer, pH 8.0

-

10 mM DTNB solution in phosphate buffer

-

14 mM Acetylthiocholine Iodide (ATCI) solution in deionized water (prepare fresh)

-

Cholinesterase enzyme solution (e.g., from erythrocyte ghosts or purified enzyme)

-

(Optional) Inhibitor and/or this compound solutions

Procedure (96-well plate format):

-

Plate Setup:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL solvent for test compound.

-

Test Sample: 140 µL Phosphate Buffer + 10 µL enzyme solution + 10 µL DTNB + 10 µL test compound solution.

-

-

Pre-incubation (for inhibition studies): Add buffer, enzyme, DTNB, and inhibitor/solvent to the wells. Mix and incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate Reaction: Add 10 µL of 14 mM ATCI solution to all wells to start the reaction. The final volume in each well will be 180 µL.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes).

-

Calculation:

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance vs. time curve.

-

Correct for non-enzymatic hydrolysis by subtracting the rate of the blank from the sample rates.

-

Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where ε for TNB is 14,150 M⁻¹cm⁻¹.

-

Protocol for Determining Aging Kinetics of Inhibited Cholinesterase

Principle: This protocol measures the time-dependent loss of reactivatability of phosphorylated cholinesterase.

Procedure:

-

Inhibition: Incubate the cholinesterase solution with a specific concentration of the organophosphate inhibitor for a time sufficient to achieve significant inhibition (e.g., >90%).

-

Removal of Excess Inhibitor: Remove the unbound inhibitor from the solution using a suitable method like gel filtration or dialysis.

-

Aging Incubation: Incubate the inhibited enzyme solution at a constant temperature (e.g., 37°C).

-

Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the aging enzyme solution.

-

Reactivation: To each aliquot, add a high concentration of this compound (e.g., 10⁻³ M) and incubate for a time sufficient to achieve maximum reactivation of the non-aged enzyme.

-

Activity Measurement: Measure the residual cholinesterase activity in each reactivated sample using the Ellman method (Protocol 4.1).

-

Calculation of Aging Rate:

-

The percentage of reactivatable enzyme at each time point is calculated relative to the activity at time zero (immediately after inhibitor removal).

-

Plot the natural logarithm of the percentage of reactivatable enzyme against time.

-

The slope of this plot represents the first-order rate constant for aging (kₐ).

-

The aging half-life (t₁/₂) can be calculated as ln(2)/kₐ.

-

Protocol for Determining this compound Reactivation Kinetics

Principle: This protocol determines the kinetic parameters of this compound-mediated reactivation of inhibited cholinesterase.

Procedure:

-

Inhibition: Prepare a sample of organophosphate-inhibited cholinesterase as described in Protocol 4.2, step 1 and 2.

-

Reactivation Assay:

-

Prepare a series of tubes, each containing the inhibited enzyme solution.

-

Add varying concentrations of this compound to these tubes.

-

Incubate the mixtures at a constant temperature.

-

-

Time-Course Measurement: At different time points during the incubation, measure the cholinesterase activity in each tube using the Ellman method (Protocol 4.1).

-

Kinetic Analysis:

-

Plot the percentage of reactivation against time for each this compound concentration.

-

The data can be fitted to a pseudo-first-order kinetic model to determine the observed reactivation rate constant (k_obs) for each this compound concentration.

-

A secondary plot of k_obs versus the this compound concentration can be used to determine the maximal reactivation rate constant (k_r) and the dissociation constant (K_D) for the this compound-inhibited enzyme complex.

-

Visualizing the Molecular Interactions and Experimental Processes

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and a typical experimental workflow.

References

An In-depth Technical Guide to the Initial Synthesis and Chemical Structure of Pralidoxime (2-PAM)

This technical guide provides a comprehensive overview of the chemical structure and initial synthesis of Pralidoxime (2-PAM). It is intended for researchers, scientists, and professionals in the field of drug development. The document details the fundamental synthetic pathway, experimental protocols, and the mechanism of action of 2-PAM as a cholinesterase reactivator.

Chemical Structure and Identification

This compound, commonly known as 2-PAM, is a pyridinium oxime that serves as a crucial antidote for organophosphate poisoning.[1] Its structure consists of a pyridine ring quaternized with a methyl group and substituted with an aldoxime functional group at the 2-position. The cationic nature of the pyridinium ring is essential for its biological activity.[2]

| Identifier | Value |

| IUPAC Name | 2-[(hydroxyimino)methyl]-1-methylpyridin-1-ium[1] |

| Common Names | This compound, 2-Pyridine Aldoxime Methyl Chloride, 2-PAM[1][3] |

| CAS Number | 51-15-0 (for the chloride salt) |

| Molecular Formula | C₇H₉N₂O⁺ (cation) |

| Molecular Weight | 172.61 g/mol (for the chloride salt) |

| Appearance | White to yellow crystalline solid |

Initial Synthetic Pathway

The seminal synthesis of this compound is a two-step process. The first step involves the formation of an oxime from pyridine-2-carboxaldehyde, followed by the quaternization of the pyridine nitrogen with a methylating agent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cholinesterase Inhibitors: Part 4 - Section 11 Management Strategy 3: Medications Management Strategy 3: Medications 2-PAM (2-Pyridine Aldoxime Methylchloride) (this compound) | Environmental Medicine | ATSDR [archive.cdc.gov]

- 3. This compound Chloride [drugfuture.com]

The Pharmacological Profile of Quaternary Ammonium Oximes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quaternary ammonium oximes are a critical class of compounds, primarily utilized as reactivators of acetylcholinesterase (AChE) inhibited by organophosphorus (OP) agents, such as nerve agents and pesticides. Their permanent positive charge, a defining characteristic, governs their pharmacokinetic and pharmacodynamic properties, influencing their efficacy and clinical utility. This technical guide provides an in-depth overview of the pharmacological profile of these vital antidotes, with a focus on their mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Mechanism of Action: Reactivation of Inhibited Acetylcholinesterase

The primary therapeutic effect of quaternary ammonium oximes lies in their ability to restore the function of AChE, an enzyme crucial for the termination of nerve impulses by hydrolyzing the neurotransmitter acetylcholine.[1] Organophosphorus compounds act by covalently binding to the serine residue in the active site of AChE, leading to its inhibition. This inhibition results in an accumulation of acetylcholine at cholinergic synapses, causing a hypercholinergic crisis characterized by a range of symptoms, from muscle fasciculations to respiratory arrest and death.[1]

Quaternary ammonium oximes function as nucleophilic agents that attack the phosphorus atom of the OP-AChE conjugate. The positively charged quaternary nitrogen of the oxime facilitates its binding to the anionic site of the inhibited enzyme, positioning the oxime group for a nucleophilic attack on the phosphorus atom. This leads to the cleavage of the OP-enzyme bond and the formation of a phosphorylated oxime, thereby regenerating the active AChE.[1]

The effectiveness of this reactivation is dependent on several factors, including the chemical structure of both the organophosphate and the oxime, as well as the time elapsed since exposure. A process known as "aging" can occur, where the OP-AChE complex undergoes a chemical modification, rendering it resistant to reactivation by oximes.

Pharmacodynamics: Reactivation Kinetics and Inhibitory Potency

The pharmacodynamic activity of quaternary ammonium oximes is primarily characterized by their ability to reactivate inhibited AChE. This is quantified by several kinetic parameters, including the dissociation constant (K_D), the reactivation constant (k_r), and the second-order reactivation rate constant (k_r2). Additionally, these compounds can also act as reversible inhibitors of AChE, and their inhibitory potency is expressed as the half-maximal inhibitory concentration (IC50).

Table 1: In Vitro Reactivation of Sarin (GB)-Inhibited Human AChE by Various Oximes [2]

| Oxime | K_D (µM) | k_r (min⁻¹) | k_r2 (M⁻¹min⁻¹) |

| Pralidoxime (2-PAM) | 280 | 0.14 | 500 |

| Obidoxime | 150 | 0.25 | 1670 |

| HI-6 | 50 | 0.30 | 6000 |

| MMB-4 | 100 | 0.20 | 2000 |

Table 2: IC50 Values of Quaternary Ammonium Oximes against Acetylcholinesterase

| Oxime | IC50 (µM) | Enzyme Source | Reference |

| This compound (2-PAM) | >1000 | Human Erythrocyte | [3] |

| Obidoxime | 230 | Human Erythrocyte | |

| HI-6 | 120 | Human Erythrocyte |

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

The quaternary ammonium structure significantly influences the pharmacokinetic profile of these oximes, rendering them highly polar and generally limiting their ability to cross the blood-brain barrier (BBB). This has important clinical implications, as central nervous system (CNS) toxicity from organophosphate poisoning may not be effectively counteracted by peripherally acting oximes.

Table 3: Comparative Pharmacokinetic Parameters of Quaternary Ammonium Oximes in Humans

| Oxime | Half-life (t1/2) (h) | Volume of Distribution (Vd) (L/kg) | Clearance (CL) (L/h/kg) | Bioavailability (IM) | Reference |

| This compound | 1.7 - 2.7 | 0.8 | 0.4 - 0.6 | ~95% | |

| Obidoxime | 1.3 - 2.2 | 0.2 - 0.4 | 0.1 - 0.2 | High | |

| HI-6 | 1.2 - 1.5 | 0.25 | 0.25 | High |

Experimental Protocols

In Vitro Acetylcholinesterase Reactivation Assay

This protocol outlines the determination of the reactivation kinetics of a quaternary ammonium oxime against organophosphate-inhibited acetylcholinesterase using the Ellman's method.

Materials:

-

Acetylcholinesterase (AChE) from a suitable source (e.g., human erythrocytes)

-

Organophosphate inhibitor (e.g., paraoxon)

-

Quaternary ammonium oxime

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetylthiocholine iodide (ATCI)

-

Phosphate buffer (0.1 M, pH 7.4)

-

Microplate reader

Procedure:

-

Enzyme Inhibition:

-

Prepare a solution of AChE in phosphate buffer.

-

Incubate the enzyme solution with a known concentration of the organophosphate inhibitor for a specific time to achieve a desired level of inhibition (e.g., >95%).

-

-

Reactivation:

-

Add the quaternary ammonium oxime at various concentrations to the inhibited enzyme solution.

-

Incubate the mixture for different time intervals to allow for reactivation.

-

-

Measurement of AChE Activity (Ellman's Assay):

-

To each well of a microplate, add the reactivation mixture.

-

Add DTNB solution to each well.

-

Initiate the reaction by adding the substrate, ATCI.

-

Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

-

-

Data Analysis:

-

Calculate the percentage of reactivation for each oxime concentration and time point.

-

Determine the reactivation kinetic parameters (K_D, k_r, and k_r2) by fitting the data to appropriate kinetic models.

-

Conclusion

Quaternary ammonium oximes are indispensable in the treatment of organophosphate poisoning. Their pharmacological profile is dictated by their unique chemical structure, which facilitates the reactivation of inhibited acetylcholinesterase but also presents challenges, such as limited CNS penetration. A thorough understanding of their pharmacodynamics and pharmacokinetics is essential for the development of more effective and broad-spectrum oxime reactivators and for optimizing their clinical use. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals in this critical field.

References

Theoretical Binding and Reactivation of Organophosphate-Inhibited Acetylcholinesterase by Pralidoxime: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract